N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine
Description
N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chloro and nitro group on the pyridine ring, along with an ethane-1,2-diamine moiety
Properties
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c8-6-3-5(12(13)14)4-11-7(6)10-2-1-9/h3-4H,1-2,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDSDWJJNUWSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 3-chloro-5-nitropyridine with ethane-1,2-diamine under controlled conditions. One common method includes dissolving 3-chloro-5-nitropyridine in a suitable solvent, such as ethanol, and then adding ethane-1,2-diamine. The reaction mixture is heated to facilitate the reaction, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequently applied to this compound.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group yields a methoxy derivative.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Oxidation: Oxidation products vary based on the specific conditions and reagents used.
Scientific Research Applications
N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain kinases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N2-(3-nitropyridin-2-yl)ethane-1,2-diamine
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- (6-chloro-5-nitropyridin-3-yl)methanol
Uniqueness
N’-(3-chloro-5-nitropyridin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethane-1,2-diamine moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
